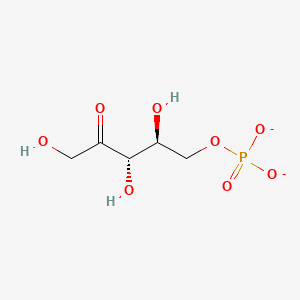
5-O-phosphonato-L-ribulose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-ribulose 5-phosphate(2-) is a doubly-charged organophosphate oxoanion arising from deprotonation of the phosphate OH groups of L-ribulose 5-phosphate; major species at pH 7.3. It has a role as a fundamental metabolite. It is a conjugate base of a L-ribulose 5-phosphate.
科学的研究の応用
1. Role in Photosynthesis
5-O-phosphonato-L-ribulose is closely related to ribulose-1,5-bisphosphate (RuBP), which is a key component in photosynthesis. RuBP combines with CO2 to form 3-phosphoglycerate in the Calvin cycle, a process mediated by ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) (Chapman et al., 1988). This enzyme is found in a variety of organisms, including cyanobacteria and higher plants, playing a crucial role in the global carbon cycle.
2. Enzymatic Properties
The enzymatic properties of RuBP carboxylase/oxygenase have been studied extensively. For instance, the enzyme from rice leaves was found to have specific kinetic parameters for carboxylation and oxygenation (Makino et al., 1985). Additionally, the enzyme from Anabaena variabilis shows significant differences in kinetic responses compared to higher plant enzymes, suggesting evolutionary adaptations (Badger, 1980).
3. Structural Analysis and Protein Interaction
Studies on the tertiary structure of plant RuBP carboxylase reveal detailed information about the enzyme's domains and their interactions. This information is vital for understanding the molecular basis of its function (Chapman et al., 1988). The association of Rubisco with other enzymes like phosphoribulokinase also offers insights into the regulation of photosynthesis (Sainis et al., 1989).
4. Implications in Evolutionary Biology
The study of RuBP carboxylase from different species provides valuable insights into the evolutionary history of photosynthetic organisms. For example, the gene coding for this enzyme in cyanobacteria shows significant homology with plant genes, indicating evolutionary conservation (Shinozaki et al., 1983).
特性
製品名 |
5-O-phosphonato-L-ribulose |
|---|---|
分子式 |
C5H9O8P-2 |
分子量 |
228.09 g/mol |
IUPAC名 |
[(2S,3S)-2,3,5-trihydroxy-4-oxopentyl] phosphate |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/p-2/t4-,5+/m0/s1 |
InChIキー |
FNZLKVNUWIIPSJ-CRCLSJGQSA-L |
異性体SMILES |
C([C@@H]([C@@H](C(=O)CO)O)O)OP(=O)([O-])[O-] |
正規SMILES |
C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



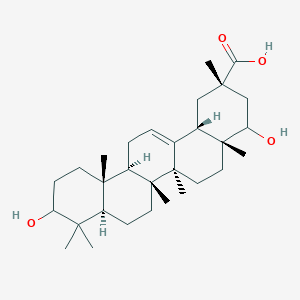
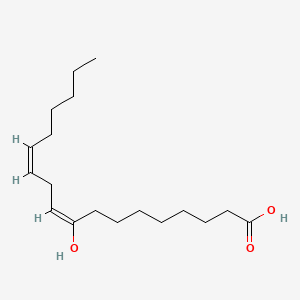
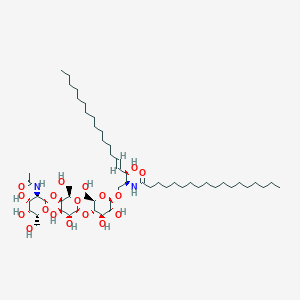
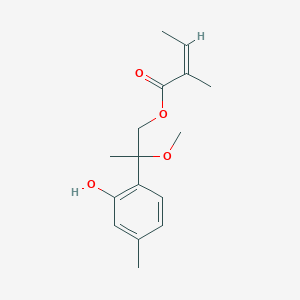
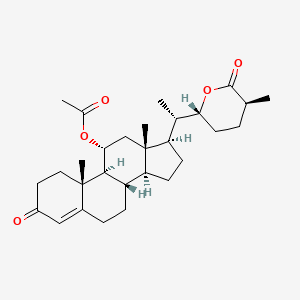
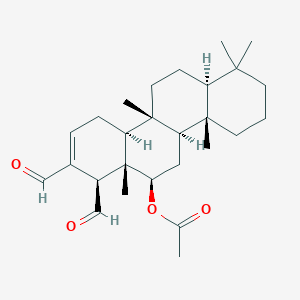
![10-(Methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B1259551.png)
![2-[15-(1,3-Benzodioxole-5-yl)pentadecanoyl]-3,6-dihydroxy-2-cyclohexene-1-one](/img/structure/B1259553.png)
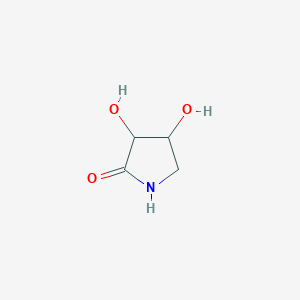

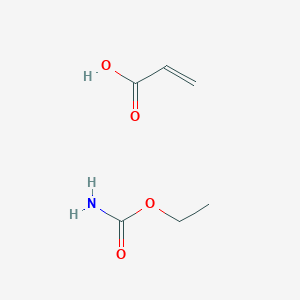
![[3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-4H-oxadiazol-3-ium-5-ylidene]azanide](/img/structure/B1259558.png)

